molecular formula C17H22FNO3 B2368523 2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2320146-71-0

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Cat. No.: B2368523
CAS No.: 2320146-71-0
M. Wt: 307.365
InChI Key: UEXMDSFDMAWERX-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorophenoxy and oxaspiro groups in its structure contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide typically involves multiple steps:

    Formation of the oxaspiro[3.5]nonane core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a suitable fluorophenol derivative with an appropriate leaving group.

    Amidation reaction: The final step involves the coupling of the fluorophenoxy intermediate with a propanamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the oxaspiro moiety contributes to the overall stability and conformation of the molecule. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide
  • 2-(2-bromophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide
  • 2-(2-methylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Uniqueness

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve the pharmacokinetic properties of compounds, making this compound particularly valuable in drug design and development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-12(22-14-5-3-2-4-13(14)18)16(20)19-15-6-7-17(15)8-10-21-11-9-17/h2-5,12,15H,6-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXMDSFDMAWERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC12CCOCC2)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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